molecular formula C25H28O5 B1250732 fukanefuromarin E

fukanefuromarin E

Cat. No. B1250732
M. Wt: 408.5 g/mol
InChI Key: VQRPFWMTIIMDKU-KFRXIPAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fukanefuromarin E is a furanocoumarin that is 2,3-dihydrofuro[3,2-c]coumarin substituted by a methoxy group at position 7, methyl groups at positions 2 and 3 (relatively cis configuration) and a 4-methyl-5-(4-methyl-2-furyl)-3(E)-pentenyl moiety at position 3. Isolated from the roots of Ferula fukanensis, it inhibits production of nitric oxide (NO). It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is an aromatic ether, a member of furans, a sesquiterpenoid and a furanocoumarin.

Scientific Research Applications

Inhibition of Nitric Oxide Production

Fukanefuromarin E, a sesquiterpene coumarin derivative isolated from Ferula fukanensis, has been identified for its potential in inhibiting nitric oxide (NO) production. Studies have demonstrated that extracts from Ferula fukanensis, which include fukanefuromarin E, can inhibit NO production and inducible NO synthase (iNOS) gene expression in a murine macrophage-like cell line. This inhibition is particularly evident when the cells are activated by lipopolysaccharide (LPS) and recombinant mouse interferon-gamma (IFN-gamma) (Motai, Kitanaka, 2004).

Inhibitory Effects on Pro-inflammatory Cytokine Gene Expression

Further research into sesquiterpene coumarins from Ferula fukanensis, including fukanefuromarin E, has revealed their efficacy in inhibiting pro-inflammatory cytokine gene expression. These compounds have shown to suppress nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) gene expression in a similar murine macrophage-like cell line activated by LPS and recombinant mouse interferon-γ (IFN-γ) (Motai, Daikonya, Kitanaka, 2013).

properties

Product Name

fukanefuromarin E

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(2S,3R)-7-methoxy-2,3-dimethyl-3-[(E)-4-methyl-5-(4-methylfuran-2-yl)pent-3-enyl]-2H-furo[3,2-c]chromen-4-one

InChI

InChI=1S/C25H28O5/c1-15(11-19-12-16(2)14-28-19)7-6-10-25(4)17(3)29-23-20-9-8-18(27-5)13-21(20)30-24(26)22(23)25/h7-9,12-14,17H,6,10-11H2,1-5H3/b15-7+/t17-,25-/m0/s1

InChI Key

VQRPFWMTIIMDKU-KFRXIPAMSA-N

Isomeric SMILES

C[C@H]1[C@](C2=C(O1)C3=C(C=C(C=C3)OC)OC2=O)(C)CC/C=C(\C)/CC4=CC(=CO4)C

Canonical SMILES

CC1C(C2=C(O1)C3=C(C=C(C=C3)OC)OC2=O)(C)CCC=C(C)CC4=CC(=CO4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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